Cas no 1217976-31-2 (methyl 2-[(3R)-morpholin-3-yl]acetate)
![methyl 2-[(3R)-morpholin-3-yl]acetate structure](https://ja.kuujia.com/scimg/cas/1217976-31-2x500.png)
methyl 2-[(3R)-morpholin-3-yl]acetate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-(morpholin-3-yl)acetate
- methyl 2-[(3R)-morpholin-3-yl]acetate
- AKOS016002110
- 1217976-31-2
- (3R)-3-Morpholineacetic acid methyl ester
- Methyl (R)-2-(morpholin-3-yl)acetate
- DTXSID70649687
- CS-0097092
- Methyl [(3R)-morpholin-3-yl]acetate
- AKOS015855749
- (R)-Methyl2-(morpholin-3-yl)acetate
- Methyl 2-((R)-morpholin-3-yl)acetate
- 3-Morpholineacetic acid, methyl ester, (3R)-
- SCHEMBL19016585
-
- MDL: MFCD09878681
- インチ: InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
- InChIKey: SUCYHGXECUURID-ZCFIWIBFSA-N
- ほほえんだ: COC(=O)C[C@@H]1COCCN1
計算された属性
- せいみつぶんしりょう: 159.09000
- どういたいしつりょう: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.053
- ふってん: 226 ºC
- フラッシュポイント: 91 ºC
- PSA: 47.56000
- LogP: -0.13330
methyl 2-[(3R)-morpholin-3-yl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0067-1G |
methyl 2-[(3R)-morpholin-3-yl]acetate |
1217976-31-2 | 95% | 1g |
¥ 3,168.00 | 2023-03-30 | |
Alichem | A449036443-5g |
(R)-Methyl 2-(morpholin-3-yl)acetate |
1217976-31-2 | 95% | 5g |
$3383.50 | 2023-09-03 | |
Chemenu | CM163563-1g |
(R)-Methyl 2-(morpholin-3-yl)acetate |
1217976-31-2 | 95% | 1g |
$748 | 2021-08-05 | |
Alichem | A449036443-1g |
(R)-Methyl 2-(morpholin-3-yl)acetate |
1217976-31-2 | 95% | 1g |
$1431.17 | 2023-09-03 | |
eNovation Chemicals LLC | Y0976646-1g |
(R)-Methyl 2-(morpholin-3-yl)acetate |
1217976-31-2 | 95% | 1g |
$500 | 2023-09-03 | |
Fluorochem | 222238-250mg |
R)-Methyl 2-(morpholin-3-yl)acetate |
1217976-31-2 | 95% | 250mg |
£412.00 | 2022-02-28 | |
A2B Chem LLC | AA54296-1g |
(R)-Methyl 2-(morpholin-3-yl)acetate |
1217976-31-2 | 97% | 1g |
$852.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167732-10g |
Methyl (R)-2-(morpholin-3-yl)acetate |
1217976-31-2 | 95+% | 10g |
¥25920.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0067-100mg |
methyl 2-[(3R)-morpholin-3-yl]acetate |
1217976-31-2 | 95% | 100mg |
¥933.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0067-5g |
methyl 2-[(3R)-morpholin-3-yl]acetate |
1217976-31-2 | 95% | 5g |
¥9331.0 | 2024-04-25 |
methyl 2-[(3R)-morpholin-3-yl]acetate 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
methyl 2-[(3R)-morpholin-3-yl]acetateに関する追加情報
Introduction to Methyl 2-[(3R)-morpholin-3-yl]acetate (CAS No. 1217976-31-2)
Methyl 2-[(3R)-morpholin-3-yl]acetate, a compound with the chemical formula C9H15NO3, is a derivative of morpholine and plays a significant role in the field of pharmaceutical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The CAS number 1217976-31-2 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community.
The molecular structure of methyl 2-[(3R)-morpholin-3-yl]acetate features a morpholine ring substituted at the 3-position with an acetic acid methyl ester group. This configuration imparts specific steric and electronic properties that are highly relevant in drug design and development. The presence of the (3R) configuration indicates a particular stereochemical arrangement, which is crucial for the biological activity of the compound. Such stereochemical specificity is often a key factor in determining the efficacy and safety of pharmaceutical agents.
In recent years, there has been growing interest in morpholine derivatives due to their potential applications in medicinal chemistry. Morpholine-based compounds have been explored for their roles as intermediates in the synthesis of drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The versatility of morpholine moieties in drug design stems from their ability to modulate biological pathways through interactions with target proteins and enzymes.
One of the most compelling aspects of methyl 2-[(3R)-morpholin-3-yl]acetate is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacological profiles. For instance, studies have demonstrated its use in generating derivatives with improved solubility, bioavailability, and metabolic stability. These attributes are critical for the development of next-generation therapeutics that can overcome limitations associated with earlier generations of drugs.
The synthesis of methyl 2-[(3R)-morpholin-3-yl]acetate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as chiral resolution techniques and catalytic asymmetric transformations, are often employed to achieve high enantiomeric purity. The importance of stereochemical control cannot be overstated, as even minor deviations can significantly impact the biological activity of the final product.
Recent advancements in computational chemistry have further enhanced the understanding of how morpholine derivatives interact with biological targets. Molecular modeling studies have provided insights into the binding modes of these compounds, enabling rational drug design strategies. By integrating experimental data with computational predictions, researchers can optimize the structure-activity relationships (SAR) of molecules like methyl 2-[(3R)-morpholin-3-yl]acetate, accelerating the discovery process.
In clinical research, methyl 2-[(3R)-morpholin-3-yl]acetate has been investigated as a potential therapeutic agent in preclinical models. Preliminary studies suggest that derivatives based on this scaffold exhibit promising activities against certain disease states. While further research is needed to fully elucidate their therapeutic potential, these findings underscore the importance of morpholine derivatives in addressing unmet medical needs.
The chemical industry has also recognized the value of methyl 2-[(3R)-morpholin-3-yl]acetate as a commercial product. Its synthesis on an industrial scale requires robust process optimization to ensure cost-effectiveness and scalability. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative synthetic routes that enhance production efficiency while maintaining high quality standards.
The environmental impact of synthesizing and using methyl 2-[(3R)-morpholin-3-yl]acetate is another critical consideration. Green chemistry principles are being increasingly applied to develop more sustainable synthetic methodologies. These approaches aim to minimize waste generation, reduce energy consumption, and utilize renewable resources. By adopting such practices, the pharmaceutical industry can contribute to environmental conservation while maintaining high standards of chemical manufacturing.
In conclusion, methyl 2-[(3R)-morpholin-3-yl]acetate (CAS No. 1217976-31-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical properties make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts.
1217976-31-2 (methyl 2-[(3R)-morpholin-3-yl]acetate) 関連製品
- 1257848-43-3(2-[(3R)-morpholin-3-yl]acetic acid)
- 81684-84-6(Ethyl 2-(morpholin-3-yl)acetate)
- 1257856-13-5(2-[(3S)-morpholin-3-yl]acetic acid)
- 86236-84-2(2-morpholin-3-ylacetic acid)
- 2228018-27-5(rac-(3R,4S)-4-(pent-4-en-2-yl)oxolan-3-ol)
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)
- 2380862-40-6(3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-)
- 1803635-64-4(2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)
- 1378699-97-8([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol)
- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)
